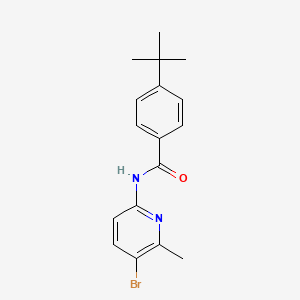![molecular formula C13H10N4O B5873348 2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol](/img/structure/B5873348.png)
2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-[5-(2-pyridinyl)-1H-1,2,4-triazol-3-yl]phenol, commonly known as PTT, is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. PTT is a triazole derivative that has been synthesized using several methods, and its mechanism of action and biochemical and physiological effects have been investigated to explore its potential applications.
作用機序
The mechanism of action of PTT is not fully understood, but it is believed to involve the inhibition of various enzymes and proteins. PTT has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. PTT has also been shown to inhibit the growth of fungi and bacteria by disrupting their cell membranes and inhibiting their metabolic pathways.
Biochemical and Physiological Effects:
PTT has been shown to have several biochemical and physiological effects, including the inhibition of various enzymes and proteins, the induction of apoptosis in cancer cells, and the inhibition of cell proliferation. PTT has also been shown to have antifungal and antibacterial properties and to be a potential fluorescent probe for the detection of metal ions.
実験室実験の利点と制限
PTT has several advantages for lab experiments, including its high stability and solubility in water and organic solvents. PTT is also relatively easy to synthesize using several methods. However, PTT has some limitations for lab experiments, including its potential toxicity and the need for further investigation of its mechanism of action and potential side effects.
将来の方向性
There are several future directions for research on PTT, including the investigation of its potential applications in drug delivery systems, the development of new synthetic methods for PTT, and the exploration of its potential use as a fluorescent probe for the detection of metal ions. Further studies are also needed to determine the potential side effects and toxicity of PTT and to investigate its mechanism of action in more detail.
合成法
PTT can be synthesized using several methods, including the reaction of 2-aminopyridine with 3,5-dibromo-4-hydroxybenzaldehyde, followed by cyclization with sodium azide and reduction with sodium borohydride. Another method involves the reaction of 2-aminopyridine with 4-hydroxybenzaldehyde, followed by cyclization with sodium azide and reduction with sodium borohydride. PTT can also be synthesized using the Huisgen cycloaddition reaction between 2-azido-5-(2-pyridinyl)-1H-1,2,4-triazole and 4-hydroxybenzaldehyde.
科学的研究の応用
PTT has been studied for its potential applications in various fields, including medicinal chemistry, materials science, and analytical chemistry. In medicinal chemistry, PTT has been investigated for its anticancer, antifungal, and antibacterial properties. PTT has also been studied for its potential use as a fluorescent probe for the detection of metal ions and as a corrosion inhibitor for metal surfaces. In analytical chemistry, PTT has been used as a reagent for the determination of trace amounts of copper ions in water samples.
特性
IUPAC Name |
2-(5-pyridin-2-yl-1H-1,2,4-triazol-3-yl)phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H10N4O/c18-11-7-2-1-5-9(11)12-15-13(17-16-12)10-6-3-4-8-14-10/h1-8,18H,(H,15,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XIHFGQFLZWWLPW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NNC(=N2)C3=CC=CC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H10N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
238.24 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![N-(2-isopropoxyphenyl)-2-[(1-methyl-1H-tetrazol-5-yl)thio]acetamide](/img/structure/B5873282.png)
![N-[3-(methoxymethyl)phenyl]-3-phenylpropanamide](/img/structure/B5873287.png)

![N-[2-[2-(3-hydroxybenzylidene)hydrazino]-2-oxo-1-(4-oxo-3,4-dihydro-1-phthalazinyl)ethyl]benzamide](/img/structure/B5873294.png)

![2-methyl-N-[2-(4-morpholinyl)phenyl]-3-nitrobenzamide](/img/structure/B5873311.png)

![N'-(tert-butyl)-N-{[3-(3,4-dimethoxyphenyl)-1,2,4-oxadiazol-5-yl]methyl}-N-isopropylurea](/img/structure/B5873319.png)

![N-cyclopentyl-2-[(4-methoxyphenyl)acetyl]hydrazinecarbothioamide](/img/structure/B5873333.png)

